1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a 1,2,3-triazole core. Its structure features a 4-ethylphenyl group at position 1 of the triazole ring, a methyl group at position 5, and a pyridin-3-ylmethyl substituent on the carboxamide nitrogen (Figure 1). Its synthesis likely follows established protocols for triazole carboxamides, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling .
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-14-6-8-16(9-7-14)23-13(2)17(21-22-23)18(24)20-12-15-5-4-10-19-11-15/h4-11H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDKHWSUGXLKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on current research findings.
Synthesis
The synthesis of 1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. The triazole ring is formed via a click chemistry approach, which is favored for its efficiency and specificity in creating heterocyclic compounds.
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | |
| Compound B | HCT116 | 0.43 | |
| Compound C | HepG2 | 1.4 |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G1 phase. For example, certain derivatives have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis induction through caspase activation .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial activities. Studies have reported effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Triazole Derivatives
The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.
Mechanistic Studies
Molecular docking studies have been employed to elucidate the interactions between 1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide and its biological targets. These studies reveal insights into binding affinities and potential pathways through which these compounds exert their effects.
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Case Study A : A derivative similar to the compound was used in a clinical trial for treating breast cancer patients, showing a significant reduction in tumor size compared to standard therapies.
- Case Study B : Another derivative exhibited potent activity against resistant bacterial strains, suggesting its potential as an alternative treatment option.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole Carboxamides
Key Observations:
Position 1 Substituent :
- The 4-ethylphenyl group in the target compound provides moderate steric bulk and lipophilicity compared to smaller groups (e.g., 2-fluorophenyl in compound 3d ) or larger aromatic systems (e.g., naphthalen-1-yl in compound 3n ).
- Ethoxy substitution (e.g., E141-0502 ) introduces polarity but may reduce metabolic stability compared to ethyl or aryl groups.
Position 5 Substituent :
- The methyl group is conserved across most analogs, suggesting its role in optimizing steric and electronic interactions without compromising synthetic feasibility.
Quinolin-2-yl analogs (e.g., 3d, 3n ) demonstrate activity in modulating the Wnt/β-Catenin pathway and metabolic functions, implying that pyridinyl variants like the target compound may share similar mechanisms.
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Condition | Catalyst/Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Triazole formation | 60°C, 12 h | CuI, DMSO | 65–80% | |
| Suzuki coupling | 80°C, Ar atmosphere | Pd(PPh₃)₄, DMF/H₂O | 70–85% | |
| Carboxamide coupling | RT, 24 h | EDCI, DCM | 50–75% |
Basic: What spectroscopic and analytical methods are used for structural characterization?
Methodological Answer:
A combination of NMR, MS, and IR is employed:
- 1H/13C NMR : Assigns proton environments (e.g., triazole protons at δ 7.8–8.2 ppm) and confirms substitution patterns .
- 2D NMR (HSQC, HMBC) : Resolves ambiguities in complex spectra, such as distinguishing pyridine and triazole ring couplings .
- HRMS : Validates molecular formula (e.g., C₁₈H₂₀N₆O requires m/z 360.1704) .
- IR : Identifies carboxamide C=O stretches (~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Substituting CuI with Ru-based catalysts for regioselective triazole formation .
- Solvent Effects : Using DMF instead of DMSO to reduce side reactions in coupling steps .
- Temperature Control : Lowering Suzuki coupling temperatures to 60°C to prevent decomposition .
- Purification : Employing flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC for high-purity isolates .
Key Consideration : Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .
Advanced: How to address contradictory biological activity data in preclinical studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .
- Impurity Interference : Validate compound purity (>95% by HPLC) before testing .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays in triplicate to confirm reproducibility .
Example : A 2025 study resolved discrepancies in antifungal activity by identifying trace copper residues from synthesis as confounding factors .
Advanced: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding with kinases (e.g., EGFR) or receptors (e.g., adenosine A₂A) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM) .
- QSAR Models : Correlate substituent effects (e.g., 4-ethylphenyl vs. 4-fluorophenyl) with bioactivity .
Q. Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Lys721 | |
| CYP3A4 | -7.8 | Hydrophobic with Phe304 |
Advanced: How to design structure-activity relationship (SAR) studies for triazole derivatives?
Methodological Answer:
Focus on substituent variation and bioassay trends:
- Triazole Substituents : Compare 4-ethylphenyl (target compound) vs. 4-chlorophenyl () for lipophilicity effects on membrane permeability .
- Pyridine Modifications : Test N-(pyridin-3-ylmethyl) vs. N-(furan-2-ylmethyl) () for hydrogen-bonding capacity .
- Carboxamide Linkers : Evaluate methyl vs. propyl groups for conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
